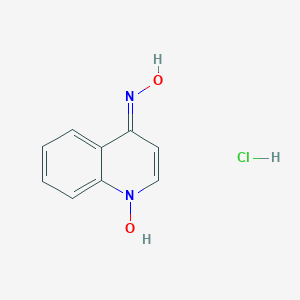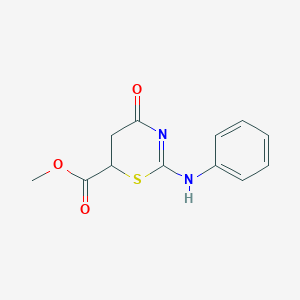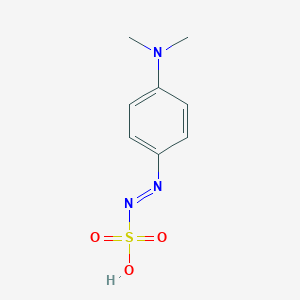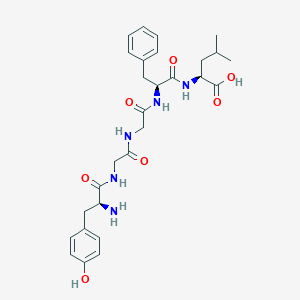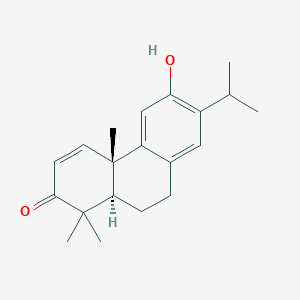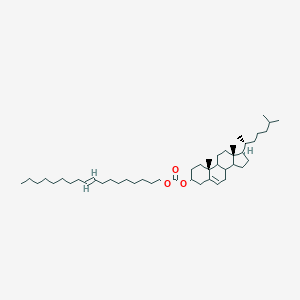
Carbonato de Oleyl Colesterol
Descripción general
Descripción
Cholesteryl oleyl carbonate (COC) is a cholesteryl ester analogue with distinct phase behavior and molecular motion characteristics. It is known for its ability to form various mesophases, including smectic and cholesteric phases, which are of interest in the study of liquid crystals .
Synthesis Analysis
While the provided papers do not detail the synthesis of COC, they do provide insights into its molecular structure and behavior, which are essential for understanding its synthesis. The molecular structure of COC is closely related to that of cholesteryl oleate, with the main difference being the presence of a carbonate group .
Molecular Structure Analysis
The molecular structure of COC is characterized by a steroid ring system and an oleyl chain with a carbonate linkage. The oleyl chain is well-ordered and almost fully extended, with a kink at the cis double bond. This structure is crucial for the formation of mesophases and the unique properties of COC .
Chemical Reactions Analysis
The papers do not explicitly discuss chemical reactions involving COC. However, the phase behavior and molecular interactions suggest that COC can participate in intermolecular interactions, such as donor-acceptor complex formation, which are significant in the stabilization of mesophases .
Physical and Chemical Properties Analysis
COC exhibits a range of physical and chemical properties that are influenced by temperature and molecular interactions. It shows marked pretransition phenomena and first-order transitions between smectic and cholesteric phases, as well as cholesteric to isotropic phases . The volumetric behaviors and transition volumes are indicative of the mesophase stability and are consistent with mean-field theories . The nonlinear dielectric relaxation spectra of COC reveal different relaxation processes corresponding to its various phases, which are interpreted using the Landau-de Gennes theory . Additionally, spectroscopic studies have shown that COC's mesophases may owe their stability to interactions such as Lifshitz-van der Waals and vibronic coupling .
Relevant Case Studies
Several studies have focused on the selective reflection and phase transition behaviors of COC in mixtures, highlighting its potential for applications in composite materials and its interesting selective optical properties . The non-Newtonian viscosity of COC has also been studied, showing a viscosity maximum and marked non-Newtonian behavior near the cholesteric-isotropic transition . These case studies demonstrate the complex behavior of COC and its responsiveness to external stimuli such as temperature and shear rate.
Aplicaciones Científicas De Investigación
Polímeros de Cristal Líquido
Carbonato de Oleyl Colesterol se utiliza en la síntesis de polímeros de cristal líquido autoensamblables. Estos polímeros están diseñados para aprovechar tanto las propiedades mecánicas de las redes de polímeros entrecruzadas física o químicamente como las características únicas del colesterol, como la quiralidad, la anfipaticidad, la cristalinidad líquida y la biocompatibilidad .
Mejora de la Biocompatibilidad
El compuesto muestra una biocompatibilidad mejorada cuando se incrusta en polímeros de poliuretano (PU). Esto lo convierte en un material prometedor para aplicaciones de biocompatibilidad con sangre humana .
Reducción de la Trombogenia
El this compound, cuando se incorpora en PEG-hexametileno PU, demostró la mejor actividad en la reducción de la trombogenia . Esta propiedad es crucial en el desarrollo de materiales para aplicaciones de bioingeniería.
Mejora de la Hemocompatibilidad
El compuesto, cuando se incrusta en polímeros de PU, mostró una hemocompatibilidad aún mejorada . Esto lo convierte en un posible candidato para su uso en aplicaciones biomédicas donde la interacción con la sangre es inevitable.
Cristales Líquidos Termo-cromáticos
El this compound se puede usar con nonanoato de colesterol y benzoato de colesterol en algunos cristales líquidos termo-cromáticos . Estos cristales cambian su color en respuesta a los cambios de temperatura, lo que los hace útiles en diversas aplicaciones como sensores de temperatura y anillos de humor.
Aplicaciones Cosméticas
El compuesto se usa en algunos colores para el cabello, maquillajes y otras preparaciones cosméticas . Sus propiedades únicas lo convierten en un ingrediente valioso en la industria cosmética.
Pantallas de Cristal Líquido (LCD)
El this compound también se puede utilizar como componente de los cristales líquidos utilizados para las pantallas de cristal líquido . Las LCD se utilizan ampliamente en varios dispositivos como monitores de computadora, televisores y teléfonos inteligentes.
Mecanismo De Acción
Target of Action
Cholesterol Oleyl Carbonate, also known as Cholesteryl Oleyl Carbonate (COC), is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid . It primarily targets the formation of cholesteric liquid crystals with a helical structure .
Mode of Action
COC interacts with its targets by forming cholesteric liquid crystals. These crystals have a helical structure, which is a unique characteristic of this compound . The interaction results in changes in the physical properties of the materials it is incorporated into, such as liquid crystal displays .
Biochemical Pathways
It’s known that cholesterol, a component of coc, plays a crucial role in various biochemical pathways, including the synthesis of steroid hormones, bile acids, and vitamin d .
Pharmacokinetics
Given its use in liquid crystal displays and cosmetic preparations , it’s likely that its bioavailability is primarily determined by its physical rather than biochemical properties.
Result of Action
The primary result of COC’s action is the formation of cholesteric liquid crystals with a helical structure . This property is exploited in various applications, including liquid crystal displays and thermochromic liquid crystals .
Action Environment
The action, efficacy, and stability of COC can be influenced by environmental factors such as temperature. For instance, COC is a soft crystalline material with a melting point around 20°C . Therefore, its properties and behavior can change significantly above this temperature.
Direcciones Futuras
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(Z)-octadec-9-enyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14-/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIMLRYNVGZIA-TZOMHRFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889389 | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12976 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
17110-51-9 | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17110-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017110519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecen-1-yl carbonate] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholesteryl oleyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl (Z)-octadec-9-en-1-yl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL OLEYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95LLB1K2WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



